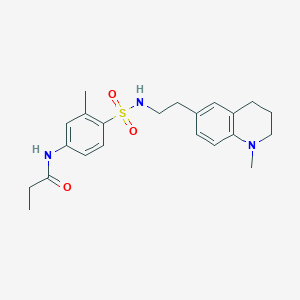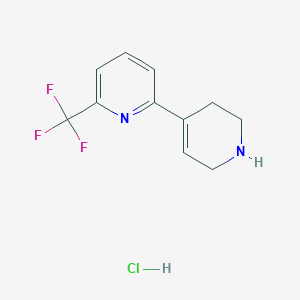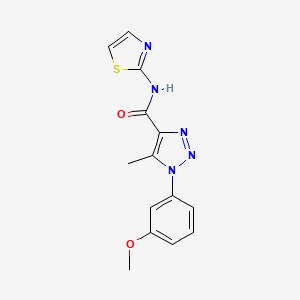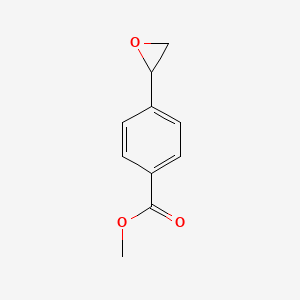
N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide
カタログ番号 B2689907
CAS番号:
946363-59-3
分子量: 415.55
InChIキー: SNLUTLVRBCPTMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound . These types of compounds are often found in many biologically active molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline group, for example, is a fused ring system that includes a nitrogen atom .科学的研究の応用
Dopamine Agonist Properties
- A study synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to examine their dopamine-like ability to dilate the renal artery. The research found that certain derivatives, such as the N-methyl derivative, showed dopamine-like activity, indicating potential applications in understanding dopamine pathways and related disorders (Jacob et al., 1981).
Synthesis of Tetrahydroisoquinolines
- Another study focused on the enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, crucial for creating biologically active compounds. This research has implications for the synthesis of natural products and synthetic drugs (Mons et al., 2014).
Development of Novel Heterocyclic Compounds
- Research on the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives reveals potential for investigating their pharmacological activities, opening doors to novel drug development (Zaki et al., 2017).
Exploration of Cystic Fibrosis Treatments
- A study synthesized sulfamoyl-4-oxoquinoline-3-carboxamides for use as correctors of defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This research is significant for developing treatments for cystic fibrosis (Suen et al., 2006).
Antimicrobial and Antitubercular Research
- Synthesis and characterization of new quinazolines as potential antimicrobial agents indicate possible applications in combating bacterial and fungal infections (Desai et al., 2007).
- Another study on the synthesis of new pyrimidine-azitidinone analogues showed antimicrobial, antitubercular, and antioxidant properties, suggesting their potential use in treating infectious diseases (Chandrashekaraiah et al., 2014).
作用機序
特性
IUPAC Name |
N-[3-methyl-4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-4-22(26)24-19-8-10-21(16(2)14-19)29(27,28)23-12-11-17-7-9-20-18(15-17)6-5-13-25(20)3/h7-10,14-15,23H,4-6,11-13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLUTLVRBCPTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2689825.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)
![N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2689829.png)
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2689830.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2689831.png)



![(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2689838.png)


![N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide](/img/structure/B2689841.png)

![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)